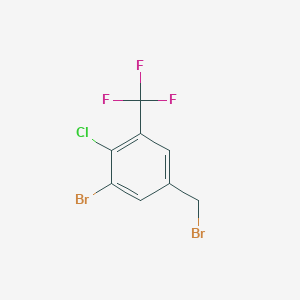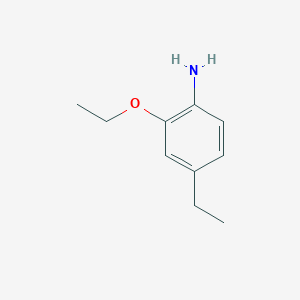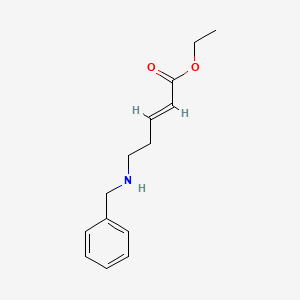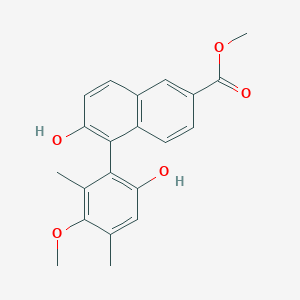
Benzenebutanoic acid, 4,5-diethoxy-2-methyl-gamma-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenebutanoic acid, 4,5-diethoxy-2-methyl-gamma-oxo- is an organic compound with the molecular formula C15H20O5 and a molecular weight of 280.32 g/mol It is characterized by the presence of a benzenebutanoic acid backbone with diethoxy and methyl substituents, as well as a gamma-oxo functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanoic acid, 4,5-diethoxy-2-methyl-gamma-oxo- typically involves multi-step organic reactions. One common method includes the alkylation of a benzenebutanoic acid derivative with diethoxy and methyl groups under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenebutanoic acid, 4,5-diethoxy-2-methyl-gamma-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the gamma-oxo group to a hydroxyl group.
Substitution: The diethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of Benzenebutanoic acid, 4,5-diethoxy-2-methyl-gamma-oxo-, such as carboxylic acids, alcohols, and substituted benzenebutanoic acids.
Applications De Recherche Scientifique
Benzenebutanoic acid, 4,5-diethoxy-2-methyl-gamma-oxo- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenebutanoic acid, 4,5-diethoxy-2-methyl-gamma-oxo- involves its interaction with specific molecular targets and pathways. The gamma-oxo group may play a crucial role in its reactivity and binding affinity to target molecules. The compound’s effects are mediated through various biochemical pathways, depending on its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenebutanoic acid, 2,5-dimethyl-gamma-oxo-: Similar structure but lacks the diethoxy groups.
Benzenebutanoic acid, 4,5-dimethoxy-2-methyl-gamma-oxo-: Similar structure with methoxy groups instead of diethoxy groups.
Uniqueness
Benzenebutanoic acid, 4,5-diethoxy-2-methyl-gamma-oxo- is unique due to the presence of both diethoxy and gamma-oxo functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
| 41826-96-4 | |
Formule moléculaire |
C15H20O5 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
4-(4,5-diethoxy-2-methylphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C15H20O5/c1-4-19-13-8-10(3)11(9-14(13)20-5-2)12(16)6-7-15(17)18/h8-9H,4-7H2,1-3H3,(H,17,18) |
Clé InChI |
OFSDKUPQDFJPPM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C(=C1)C)C(=O)CCC(=O)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid](/img/structure/B12082952.png)

![2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B12082955.png)
![2,8-bis(5-bromo-4-dodecylthiophen-2-yl)-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12082967.png)


![5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]aniline](/img/structure/B12082975.png)





